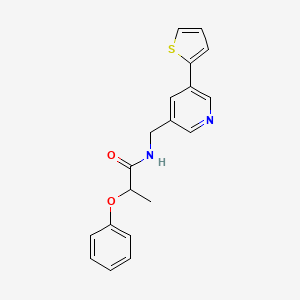

Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

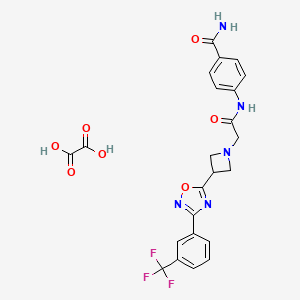

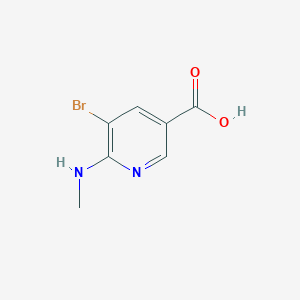

“Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 540757-87-7 . It has a molecular weight of 262.29 . This compound is a solid in physical form .

Synthesis Analysis

Thiophene derivatives, including “this compound”, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H10N2O3S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives have been used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 262.29 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application of this compound involves its role in the synthesis of pyridothienopyrimidines, a class of heterocyclic compounds. Medvedeva et al. (2010) demonstrated the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through the Thorpe-Ziegler reaction, which further reacts with amide acetals to produce amidine derivatives. These processes are crucial for generating substituted pyridothienopyrimidines with potential pharmacological activities (Medvedeva et al., 2010).

Catalysis and Organic Synthesis

The compound also finds application in catalytic processes and the synthesis of α-methylene γ- and δ-lactones. Consorti et al. (2002) highlighted the carbonylation of terminal alkynols catalyzed by Pd(II)/2-PyPPh2, using Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate as a part of the reaction scheme. This method emphasizes the compound's utility in facilitating efficient and selective organic synthesis reactions (Consorti et al., 2002).

Novel Synthetic Pathways

Further research by Dudová et al. (2002) explored the nucleophilic substitution reactions involving this compound, leading to the synthesis of methyl-o-nitrophenylsulfides. This work opens up new synthetic pathways for the preparation of compounds that could have potential applications in materials science and pharmaceuticals (Dudová et al., 2002).

Electrochromic Materials

In the field of materials science, Ming et al. (2015) developed chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers incorporating thiophene derivatives for green and near-infrared electrochromics. This research underscores the versatility of this compound in facilitating the synthesis of novel electrochromic materials with potential applications in smart windows and display technologies (Ming et al., 2015).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs, including “Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate”, have been the subject of growing interest among scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .

Biochemical Pathways

Thiophene derivatives, to which Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate belongs, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact biochemical pathways affected by this compound are yet to be determined.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate are currently unknown

Result of Action

As a member of the thiophene derivatives, it is expected to have a range of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its action.

Biochemical Analysis

Biochemical Properties

These interactions can lead to a variety of biological effects, making thiophene derivatives valuable in the field of medicinal chemistry .

Cellular Effects

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Mechanism

Thiophene derivatives have been reported to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiophene derivatives have been reported to exhibit changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

Thiophene derivatives have been reported to exhibit varying effects at different dosages in animal models .

Metabolic Pathways

Thiophene derivatives have been reported to be involved in a variety of metabolic pathways .

Transport and Distribution

Thiophene derivatives have been reported to interact with various transporters and binding proteins .

Subcellular Localization

Thiophene derivatives have been reported to be localized in various subcellular compartments .

Properties

IUPAC Name |

methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-17-12(16)10-9(4-7-18-10)14-11(15)8-2-5-13-6-3-8/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZDKAIBGWBEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)

![N-[2,5-dioxo-6-(4-phenoxyphenyl)-3-pyrano[3,2-c]pyridinyl]benzamide](/img/structure/B2983567.png)

![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)